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Compound of Interest

Compound Name:
tert-Butyl 3-

hydroxypropylmethylcarbamate

Cat. No.: B028104 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for tert-
Butyl 3-hydroxypropylmethylcarbamate, also known as N-Boc-3-(methylamino)-1-propanol.

Due to the limited availability of published experimental spectra for this specific compound, this

guide presents predicted data based on the analysis of structurally related molecules and

established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR)

spectroscopy, and mass spectrometry (MS). Additionally, detailed experimental protocols for

obtaining these spectra are provided.

Chemical Structure and Properties
IUPAC Name:tert-butyl N-(3-hydroxypropyl)-N-methylcarbamate

Synonyms:N-Boc-3-(methylamino)-1-propanol, tert-Butyl (3-hydroxypropyl)methylcarbamate

CAS Number: 98642-44-5

Molecular Formula: C₉H₁₉NO₃[1]

Molecular Weight: 189.25 g/mol [1]
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Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for tert-Butyl 3-
hydroxypropylmethylcarbamate. These predictions are derived from the analysis of similar

structures, such as tert-butyl N-(3-hydroxypropyl)carbamate and other N-Boc protected amino

alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~3.55 Triplet 2H -CH₂-OH

~3.25 Triplet 2H -N-CH₂-

~2.85 Singlet 3H -N-CH₃

~1.70 Quintet 2H -CH₂-CH₂-CH₂-

~1.45 Singlet 9H -C(CH₃)₃

Variable Broad Singlet 1H -OH

¹³C NMR (Carbon NMR) Data (Predicted)
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Chemical Shift (δ, ppm) Assignment

~156.0 C=O (Carbamate)

~79.5 -C(CH₃)₃

~61.0 -CH₂-OH

~49.0 -N-CH₂-

~35.0 -N-CH₃

~32.0 -CH₂-CH₂-CH₂-

~28.5 -C(CH₃)₃

Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the functional groups

present in the molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad, Medium O-H stretch (alcohol)

2975 - 2850 Strong C-H stretch (alkane)

1690 - 1670 Strong C=O stretch (carbamate)

1470 - 1450 Medium C-H bend (alkane)

1390 and 1365 Medium C-H bend (tert-butyl)

1250 - 1150 Strong C-O stretch (carbamate)

1050 Medium-Strong C-O stretch (alcohol)

Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.
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Predicted Mass Spectrometry Data

m/z Interpretation

190.14 [M+H]⁺ (protonated molecule)

175.12 [M-CH₃]⁺

134.10 [M-C₄H₉]⁺ (loss of tert-butyl)

116.09 [M-Boc]⁺

102.08 [M-C₄H₉O₂]⁺

57.07 [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data.

Instrument parameters may need to be optimized for specific equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of tert-Butyl 3-
hydroxypropylmethylcarbamate.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

Sample of tert-Butyl 3-hydroxypropylmethylcarbamate

Pipettes

Procedure:
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

suitable deuterated solvent in a clean, dry vial.

Transfer to NMR Tube: Filter the solution into a clean NMR tube to a height of approximately

4-5 cm.

Instrument Setup:

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

Tune the probe for both ¹H and ¹³C frequencies.

¹H NMR Acquisition:

Acquire the spectrum using a standard single-pulse experiment.

Set appropriate spectral width, acquisition time, and relaxation delay.

Typically, 16 to 64 scans are sufficient.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

A larger number of scans will be required due to the lower natural abundance of ¹³C.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the peaks in the ¹H spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain the infrared spectrum of tert-Butyl 3-hydroxypropylmethylcarbamate.

Materials:

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Sample of tert-Butyl 3-hydroxypropylmethylcarbamate

Spatula

Solvent for cleaning (e.g., isopropanol)

Lint-free wipes

Procedure:

Background Scan: Ensure the ATR crystal is clean. Record a background spectrum of the

empty ATR accessory.

Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

Spectrum Acquisition:

Collect the sample spectrum.

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to

400 cm⁻¹.

Data Processing: The instrument software will automatically ratio the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe after

the measurement.

Mass Spectrometry (MS)
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Objective: To obtain the mass spectrum of tert-Butyl 3-hydroxypropylmethylcarbamate.

Materials:

Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Syringe pump or liquid chromatography (LC) system for sample introduction

Solvent (e.g., methanol, acetonitrile, water)

Sample of tert-Butyl 3-hydroxypropylmethylcarbamate

Procedure:

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL)

in a suitable solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive

ion mode).

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ionization source parameters (e.g., spray voltage, capillary temperature, gas flows)

to optimal values for the analyte.

Sample Infusion: Introduce the sample solution into the mass spectrometer at a constant

flow rate using a syringe pump or via an LC system.

Data Acquisition:

Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

If using a tandem mass spectrometer (MS/MS), select the precursor ion of interest (e.g.,

[M+H]⁺) and acquire a product ion spectrum to observe fragmentation.

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major

fragment ions.
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Visualization of Spectroscopic Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.

Compound Synthesis & Purification
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3-hydroxypropylmethylcarbamate
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NMR Spectroscopy
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of tert-Butyl 3-
hydroxypropylmethylcarbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b028104#spectroscopic-data-of-tert-
butyl-3-hydroxypropylmethylcarbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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